molecular formula C11H7BrO2 B045238 3-bromonaphthalene-1-carboxylic Acid CAS No. 16726-66-2

3-bromonaphthalene-1-carboxylic Acid

Cat. No. B045238
CAS RN: 16726-66-2
M. Wt: 251.08 g/mol
InChI Key: SBGVNBGHCCLMRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromonaphthalene-1-carboxylic acid derivatives involves palladium-catalyzed reactions, including perarylation accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Additionally, Grignard reagents formed from 1-bromonaphthalenes provide a route to binaphthyl-2-carboxylic acids through nucleophilic aromatic substitution (Hotta et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For example, 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxylic acid was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing detailed structural information (Liu et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 3-bromonaphthalene-1-carboxylic acid and its derivatives includes electrophilic cyclizations leading to highly functionalized 2-bromonaphthalenes (Wang et al., 2014). Intramolecular carbopalladation of nitriles is another reaction path for the synthesis of 3,4-disubstituted 2-aminonaphthalenes (Tian et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to 3-bromonaphthalene-1-carboxylic acid are influenced by their molecular structures. For instance, yttrium benzene dicarboxylates exhibit luminescent properties, which are studied to understand the effect of structural variations on their physical behavior (Thirumurugan & Natarajan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's structure and substituents. The photodecarboxylative addition of carboxylates to phthalimides serves as a key step in synthesizing biologically active compounds, demonstrating the chemical versatility of these molecules (Anamimoghadam et al., 2017).

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

3-bromonaphthalene-1-carboxylic acid is instrumental in the field of chemical synthesis. A study outlined the synthesis of phthaloylimidoalkyl derivatives using compounds that include structural elements similar to 3-bromonaphthalene-1-carboxylic acid. These derivatives were further evaluated for their analgesic and anti-inflammatory properties, highlighting the potential pharmaceutical applications of compounds related to 3-bromonaphthalene-1-carboxylic acid (Okunrobo & Usifoh, 2006).

Biocatalyst Inhibition

Carboxylic acids, a group to which 3-bromonaphthalene-1-carboxylic acid belongs, have been studied for their role in biocatalyst inhibition. This is particularly relevant in the context of microbial fermentation, where carboxylic acids can inhibit microbes such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. Understanding these inhibitory effects is crucial for developing strategies to improve microbial robustness in industrial applications (Jarboe et al., 2013).

Metabolic Engineering and Extraction Technologies

Research into the metabolic engineering of microbes for the production of carboxylic acids, including compounds structurally related to 3-bromonaphthalene-1-carboxylic acid, is vital for bio-based production of industrial chemicals. Moreover, advancements in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams are significant. These technologies are crucial for the recovery of carboxylic acids used as precursors for bio-based plastics and other materials (Sprakel & Schuur, 2019).

Environmental and Health Considerations

Research on the environmental and health impact of carboxylic acids, including phthalates which are structurally related to 3-bromonaphthalene-1-carboxylic acid, is also noteworthy. Studies have addressed the occurrence and dietary exposure of such compounds, underlining the importance of understanding their environmental presence and potential health implications (Adenuga, 2022).

Safety And Hazards

The safety data sheet for a similar compound, 1-bromonaphthalene, indicates that it is harmful if swallowed and causes serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 3-bromonaphthalene-1-carboxylic Acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts .

properties

IUPAC Name

3-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVNBGHCCLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470949
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromonaphthalene-1-carboxylic Acid

CAS RN

16726-66-2
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromonaphthalene-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-1,8-naphthalic anhydride (compound 74, 22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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13.2 g
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reactant
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Quantity
500 mL
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solvent
Reaction Step One
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Quantity
70 mL
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solvent
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24 mL
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solvent
Reaction Step Two
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23.2 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a mixture of bromo anhydride 21 (22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
Type
reactant
Reaction Step One
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13.2 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
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Quantity
70 mL
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solvent
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24 mL
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solvent
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23.2 g
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catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation of the starting material in case of naphthalenes at ring A is described in Scheme 4. One isomer of naphthalene may be prepared by adopting the procedure shown in the literature [Ashworth, I. W. et al. Org. Process Res. Dev. 2003, 7, 74-81; Huan, Y. et al. J. Med. Chem. 2001, 44, 1815-1826]. Thus, 4-bromo-2-naphthoate 16 is obtained by the Diels-Alder addition of 3-bromocoumalate 15 to in situ-generated benzyne in 87% yield and 4-bromo-1-methoxy-2-naphthoate 19 is obtained by the bromination at the 4-position of 1-hydroxy-2-naphthoic acid 17 using bromine in glacial acetic acid and then methylation of both phenol and carboxylic acid with dimethyl sulfate under basic conditions in 72% yield for the two steps. The other isomer of naphthalene is prepared by adopting AstraZeneca's procedure [Moseley, J. D. et al, Org. Process Res. Dev. 2003, 7, 58-66]. Thus, 1,8-naphthalic anhydride 20 is brominated at the 3-position with bromine in concentrated nitric acid in low yield, and mercury(II) acetate-mediated decarboxylation proceeds by digestion. Acidic hydrolysis of a mixture of organo-Hg intermediates, and subsequent selective crystallization from acetic acid give 3-bromo-1-naphthoic acid 22 in 58% yield for the three steps.
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carboxylic acid
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organo-Hg
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